3,5-DIETHYL 1-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIETHYL 1-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound known for its unique structure and properties. It belongs to the class of dihydropyridines, which are commonly used in various scientific and industrial applications. The compound features a pyridine ring substituted with a thienyl group and ester functionalities, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 3,5-DIETHYL 1-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, followed by heating under reflux .
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
3,5-DIETHYL 1-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Substitution: The thienyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted thienyl compounds.
Scientific Research Applications
3,5-DIETHYL 1-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By blocking these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure . This mechanism is similar to that of other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .
Comparison with Similar Compounds
Similar compounds to 3,5-DIETHYL 1-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine . These compounds share a common dihydropyridine core but differ in their substituents, which can influence their pharmacological properties and therapeutic applications. This compound is unique due to its thienyl substitution, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19NO4S |
---|---|
Molecular Weight |
321.4g/mol |
IUPAC Name |
diethyl 1-methyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-4-20-15(18)11-9-17(3)10-12(16(19)21-5-2)14(11)13-7-6-8-22-13/h6-10,14H,4-5H2,1-3H3 |
InChI Key |
HTNHTQJPGMHJON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OCC)C |
Origin of Product |
United States |
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